![molecular formula C12H15ClN2O4S B2931595 1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-methylpiperidine CAS No. 324058-76-6](/img/structure/B2931595.png)
1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-methylpiperidine
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Overview
Description
“1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-methylpiperidine” is a chemical compound with the molecular formula C12H15ClN2O4S . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Physical And Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm3, a boiling point of 439.0±55.0 °C at 760 mmHg, and a flash point of 219.3±31.5 °C . It has 6 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds . Its polar surface area is 92 Å2 .Scientific Research Applications
Synthesis and Derivatives
- The compound has been utilized in the synthesis of derivatives such as 4-sulfonatooxy-2,2,6,6-tetramethylpiperidine-1-yloxyl, which are useful for investigating properties of ionic liquids in the molecular domain (Strehmel, Rexhausen, & Strauch, 2008).
- Research has shown the development of methods for the synthesis of optically active β-hydroxy-α-amino acid and α,β-diamino acid esters from syn-α-amidoalkylphenyl sulfones, which are key building blocks for biologically active compounds (Foresti, Palmieri, Petrini, & Profeta, 2003).
Analytical and Methodological Applications
- A liquid chromatography-tandem mass spectrometric method for the determination of related compounds in plasma has been developed, showcasing the importance of such compounds in analytical chemistry (Yang, Wu, Clement, & Rudewicz, 2004).
- In another study, reactions of nitroheteroarenes with carbanions were investigated, providing insights into electrophilic reactivities, which is valuable for understanding chemical interactions and synthesis (Seeliger, Błażej, Bernhardt, Mąkosza, & Mayr, 2008).
Potential Pesticidal Activity
- Derivatives of phenyl tribromomethyl sulfone, a related compound, have been synthesized and shown to have potential as pesticides, indicating possible applications in agricultural science (Borys, Korzyński, & Ochal, 2012).
Inhibition and Therapeutic Potential
- Certain derivatives, such as acridine and bis acridine sulfonamides synthesized from similar compounds, have been investigated for inhibitory activity against carbonic anhydrase isoforms, which is significant for therapeutic applications (Ulus, Yeşildağ, Tanc, Bülbül, Kaya, & Supuran, 2013).
Mechanism of Action
Target of Action
Compounds with a similar structure, such as those containing a pyrrolidine ring, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives can interact with targets in a variety of ways, including different binding modes to enantioselective proteins . The specific interaction of “1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-methylpiperidine” with its targets would depend on the specific target and the stereochemistry of the compound.
Biochemical Pathways
For example, CTP inhibitors block the exchange of tricarboxylates, key intermediates in anabolism and catabolism, by mitochondrial citrate transport protein (CTP) .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
properties
IUPAC Name |
1-(4-chloro-3-nitrophenyl)sulfonyl-4-methylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O4S/c1-9-4-6-14(7-5-9)20(18,19)10-2-3-11(13)12(8-10)15(16)17/h2-3,8-9H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCCGUDKOSKNHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-3-nitrobenzenesulfonyl)-4-methylpiperidine |
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